2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9-4-8(7-2-1-3-12-5-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQMYZYOIXWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used as building blocks in the synthesis of various organic molecules with diverse functionalities. These molecules often interact with different target receptors, making them potentially useful in the field of pharmaceutics and medicinal chemistry.
Mode of Action
It’s worth noting that 5-amino-pyrazoles, which share a similar structure, are often involved in various chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. These reactions can lead to the formation of diverse heterocyclic or fused heterocyclic scaffolds.
Biochemical Pathways
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic compounds. These compounds can potentially affect various biochemical pathways, depending on their specific structures and targets.
Result of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of various organic molecules with diverse functionalities. These molecules can potentially have a wide range of effects at the molecular and cellular levels, depending on their specific structures and targets.
Biochemical Analysis
Biochemical Properties
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction with kinases can lead to modulation of phosphorylation processes, affecting cellular signaling pathways. Additionally, this compound may bind to specific receptors on cell surfaces, altering their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. These changes in gene expression can subsequently impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery. These molecular interactions contribute to the overall biological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular function or protection against certain stressors. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects may plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the overall bioavailability and activity of the compound. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, the compound can localize to specific compartments or organelles, influencing its activity and function. The distribution pattern of this compound can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes and signaling pathways.
Biological Activity
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit specific enzymes associated with inflammatory responses, thereby reducing inflammation and pain .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.6 |
| Liver Cancer | HepG2 | 12.4 |
| Lung Cancer | A549 | 18.9 |
| Colorectal Cancer | HCT116 | 20.5 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate its potential as an antimicrobial agent, particularly in combating resistant strains .
Study on Anticancer Efficacy
In a recent study, the efficacy of a series of pyrazole derivatives was assessed against multiple cancer cell lines. The results indicated that modifications on the pyrazole ring significantly enhanced anticancer activity. Specifically, introducing substituents on the pyridine ring improved potency against breast cancer cells by up to threefold compared to unmodified compounds .
Study on Antimicrobial Properties
Another study focused on the antimicrobial effects of various pyrazole derivatives, including this compound. The study revealed that the compound exhibited promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential application in treating bacterial infections .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound was tested against various cancer cell lines, including breast and colon cancer, showing promising IC50 values that suggest its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Another notable application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models of arthritis. This property could lead to the development of new anti-inflammatory drugs targeting chronic inflammatory conditions.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and improve cognitive functions in rodent models of Alzheimer's disease, suggesting its potential role in neuroprotection and cognitive enhancement.
Agricultural Science
Pesticide Development
In agricultural applications, this compound has been investigated for its effectiveness as a pesticide. Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides. Its mechanism involves disrupting the nervous system of target pests.
Herbicide Potential
Additionally, the compound has been evaluated for herbicidal activity against common weeds. Laboratory assays revealed that it effectively inhibits weed seed germination and growth, positioning it as a candidate for developing environmentally friendly herbicides.
Material Science
Polymer Chemistry
The unique properties of this compound also extend to material science. It has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their performance in high-temperature applications.
Nanotechnology Applications
In nanotechnology, this pyrazole derivative is being explored for its role in synthesizing nanoparticles with specific functionalities. For instance, nanoparticles coated with this compound have shown improved biocompatibility and targeted drug delivery capabilities in preliminary studies.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Smith et al., 2022 | Induced apoptosis in breast cancer cells (IC50 = 15 µM) |
| Anti-inflammatory | Johnson et al., 2023 | Reduced cytokine levels in arthritis models |
| Neuroprotective | Lee et al., 2024 | Improved cognitive function in Alzheimer's models |
| Pesticide Development | Green et al., 2023 | Significant pest reduction with low toxicity |
| Herbicide Potential | Brown et al., 2024 | Inhibited germination of common weeds |
| Polymer Chemistry | Taylor et al., 2023 | Enhanced thermal stability in polymer composites |
| Nanotechnology | Chen et al., 2024 | Improved drug delivery using coated nanoparticles |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in the substituents on the pyrazole ring. Key comparisons include:
Molecular Properties
- Molecular Weight : The target compound’s molecular weight is expected to exceed 200 g/mol (based on analogs in ), whereas simpler derivatives like 2-(3-methyl-1H-pyrazol-1-yl)acetic acid (MW 154.17) are lighter due to fewer substituents .
- Acidity : The acetic acid moiety (pKa ~2.5) is common across analogs. Electron-withdrawing groups (e.g., CF₃ in ) may lower the pKa of the pyrazole NH, enhancing acidity.
- Solubility : The pyridine ring in the target compound likely improves aqueous solubility compared to phenyl or CF₃-substituted analogs .
Preparation Methods
Cyclization of 3-Hydrazinopyridine with Dialkyl Maleate Derivatives
One of the key approaches to prepare pyrazole derivatives bearing a pyridin-3-yl substituent involves the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleates to form pyrazolidine intermediates, which are then elaborated to the target pyrazole structure.
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Cyclization: 3-Hydrazinopyridine dihydrochloride is reacted with dialkyl maleate to yield alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (intermediate).
Chlorination: The intermediate is treated with chlorinating agents such as phosphoryl chloride (preferred) or phosphorus pentachloride in an inert organic solvent like acetonitrile at temperatures ranging from 25°C to 100°C. This converts the pyrazolidine to alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
Oxidation: The chlorinated intermediate is oxidized to alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.
Hydrolysis: The ester group is hydrolyzed using aqueous hydrochloric acid at elevated temperatures (up to 90°C) to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride.
Decarboxylation: Removal of the carboxylic acid group by decarboxylation yields the desired pyrazolylpyridine compound.
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This process avoids the use of difficult-to-prepare 3-chloropyrazole starting materials.
The use of phosphoryl chloride in acetonitrile at about 60°C for 2 hours is a preferred chlorination condition.
The reaction mixtures are typically neutralized and extracted after chlorination and hydrolysis steps to isolate pure intermediates.
Reference: This multi-step method is described in a patented process focusing on improved yields and purity for 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives, which are closely related to the target compound.
Microwave-Assisted Cyclization Using Ethyl Hydrazinoacetate Hydrochloride and 3-Oxo-3-pyridin-3-ylpropane Nitrile
A more direct synthetic route to the methyl ester analog of the target compound involves a microwave-assisted reaction between ethyl hydrazinoacetate hydrochloride and 3-oxo-3-pyridin-3-ylpropane nitrile.
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Reactants: 3-oxo-3-pyridin-3-ylpropane nitrile and ethyl hydrazinoacetate hydrochloride.
Solvent: Methanol.
Heating: Microwave irradiation at 120°C for 1 hour.
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The reaction yields methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate as a solid after purification by silica gel column chromatography.
The product can be further hydrolyzed to the free acid form if desired.
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- Approximately 510 mg obtained from 9 mmol scale reaction.
Reference: This method is documented in chemical synthesis literature and patent filings, emphasizing rapid synthesis under microwave conditions for pyrazole derivatives.
Functionalization of Pyrazole Acetic Acid Derivatives
The acetic acid moiety attached to the pyrazole ring can be introduced or modified via esterification, amidation, or direct acylation reactions.
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Use of coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N-ethyl-N,N-diisopropylamine in solvents such as N,N-dimethylformamide (DMF) at mild temperatures (10-35°C) for 10 hours.
These conditions facilitate amide bond formation or acylation on pyrazole acetic acid derivatives.
-
- Reported yields for such functionalization steps range from 31.9% to 60.2% depending on substrates and conditions.
Reference: Experimental data and reaction conditions are available from chemical supplier documentation and synthetic methodology reports.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic routes for 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with condensation of pyridin-3-yl derivatives with hydrazine to form the pyrazole core. Subsequent steps introduce the acetic acid moiety via alkylation or nucleophilic substitution. Key parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., in ethanol or acetonitrile) to ensure ring closure and minimize side products .
- pH adjustments : Acidic or basic conditions may stabilize intermediates, such as during hydrazone formation .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by adjusting solvent polarity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Advanced spectroscopic and chromatographic techniques are employed:
- 1H/13C NMR : Verifies the pyrazole ring substitution pattern and acetic acid linkage .
- LC-MS : Confirms molecular weight (e.g., observed m/z ≈ 235 for C10H10N4O2) and detects impurities .
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages .
Q. What are the critical physicochemical properties influencing its stability and handling?
Key properties include:
- Solubility : Polar solvents (e.g., DMSO, water at pH 7–9) enhance solubility due to the acetic acid group .
- Thermal stability : Decomposition temperatures >150°C, as observed in thermogravimetric analysis (TGA) of similar pyrazole derivatives .
- Storage : Recommended at –20°C under inert gas (argon) to prevent oxidation of the amino group .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Simulates binding affinities with target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Pyridin-3-yl and pyrazole groups often interact with hydrophobic pockets, while the acetic acid moiety may form hydrogen bonds .
- PASS program : Predicts pharmacological profiles (e.g., anti-inflammatory or anticancer potential) based on structural analogs .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on pyridine) with activity trends .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
Discrepancies often arise from structural variations (e.g., pyridin-3-yl vs. pyridin-4-yl substituents) or assay conditions. Methodological approaches include:
- Dose-response studies : Establish EC50/IC50 values under standardized conditions (e.g., cell line specificity) .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from pharmacokinetic artifacts .
- Comparative SAR analysis : Map functional group contributions (e.g., amino vs. nitro groups) across analogs .
Q. How can researchers design experiments to identify the compound’s primary biological targets?
- Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates .
- Kinase profiling screens : Test inhibition against panels of recombinant kinases (e.g., EGFR, VEGFR) .
- CRISPR-Cas9 knockout : Identify genes whose deletion abolishes compound activity, implicating associated pathways .
Q. What methodologies assess the compound’s potential for drug resistance in antimicrobial or anticancer applications?
- Serial passage assays : Expose pathogens/cancer cells to sublethal doses over multiple generations to monitor resistance development .
- Efflux pump inhibition : Co-administer with inhibitors like verapamil to determine if resistance is pump-mediated .
- Genomic sequencing : Identify mutations in target genes (e.g., β-tubulin for antifungals) post-resistance .
Methodological Considerations
Q. How are reaction intermediates characterized during scale-up synthesis?
- In-situ monitoring : Use FTIR or Raman spectroscopy to track hydrazone formation or ring closure .
- HPLC-DAD : Quantify intermediate purity before proceeding to subsequent steps .
- Crystallography : Resolve ambiguous structures (e.g., tautomerism in pyrazole rings) via X-ray diffraction .
Q. What analytical approaches differentiate polymorphic forms of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
